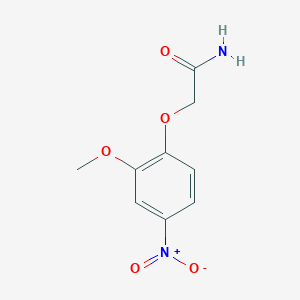

2-(2-Methoxy-4-nitrophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-4-6(11(13)14)2-3-7(8)16-5-9(10)12/h2-4H,5H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZHFUIQNYZWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 2 Methoxy 4 Nitrophenoxy Acetamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. For 2-(2-Methoxy-4-nitrophenoxy)acetamide, two primary disconnections are logical, focusing on the formation of the ether and amide bonds, which are the most synthetically accessible linkages in the molecule.

Strategy A: Ether Bond Disconnection (C-O Bond)

The most common and strategically sound disconnection is that of the aryl ether bond. This approach is based on the reverse of the Williamson ether synthesis. This disconnection leads to two key synthons: a phenoxide nucleophile and a haloacetamide electrophile.

Target Molecule: 2-(2-Methoxy-4-nitrophenoxy)acetamide

Disconnection: Aryl-Oxygen bond of the ether.

Synthons: 2-Methoxy-4-nitrophenoxide anion (nucleophile) and a C+(O)NH2CH2 electrophile.

Synthetic Equivalents: The corresponding synthetic equivalents for these idealized fragments are 2-Methoxy-4-nitrophenol (B27342) and a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide.

This pathway is generally preferred due to the commercial availability and straightforward reactivity of the precursors.

Strategy B: Amide Bond Disconnection (C-N Bond)

An alternative disconnection involves the amide bond. This corresponds to the reverse of an amidation reaction. This strategy is less common for this specific target but is a valid approach for generating derivatives.

Target Molecule: 2-(2-Methoxy-4-nitrophenoxy)acetamide

Disconnection: Amide Carbon-Nitrogen bond.

Synthons: An acyl cation synthon and an ammonia (B1221849) synthon (or an amine anion).

Synthetic Equivalents: The synthetic equivalents would be 2-(2-Methoxy-4-nitrophenoxy)acetic acid (or its activated form, like an acyl chloride) and ammonia.

This route requires the prior synthesis of the phenoxyacetic acid intermediate, adding a step compared to Strategy A.

| Strategy | Bond Disconnected | Synthons | Synthetic Equivalents (Starting Materials) |

|---|---|---|---|

| Strategy A | Aryl Ether (C-O) | 2-Methoxy-4-nitrophenoxide (nucleophile) + Acetamide (B32628) cation (electrophile) | 2-Methoxy-4-nitrophenol + 2-Chloroacetamide |

| Strategy B | Amide (C-N) | 2-(2-Methoxy-4-nitrophenoxy)acyl cation + Amine anion | 2-(2-Methoxy-4-nitrophenoxy)acetic acid + Ammonia |

Optimized Reaction Pathways for the Core 2-(2-Methoxy-4-nitrophenoxy)acetamide Scaffold

Based on the retrosynthetic analysis, the most efficient pathway for synthesizing the core scaffold is the Williamson ether synthesis (Strategy A). This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. jk-sci.com

The optimized pathway involves the reaction of 2-methoxy-4-nitrophenol with 2-chloroacetamide in the presence of a base.

Reaction Scheme: 2-Methoxy-4-nitrophenol + 2-Chloroacetamide → 2-(2-Methoxy-4-nitrophenoxy)acetamide + Salt

Several parameters can be optimized to maximize yield and purity:

Base: A moderately strong base is required to deprotonate the phenol (B47542) without hydrolyzing the acetamide. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are highly effective. organic-synthesis.com Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions. organic-synthesis.com For aryl ether synthesis, bases such as NaOH, KOH, and K2CO3 are common. jk-sci.com

Solvent: A polar aprotic solvent is ideal for this SN2 reaction as it solvates the cation of the base while leaving the phenoxide nucleophile highly reactive. jk-sci.com Dimethylformamide (DMF), acetonitrile (B52724), and acetone (B3395972) are suitable choices.

Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

Catalyst: While not always necessary, a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction. The iodide ion can displace the chloride from 2-chloroacetamide in situ, forming the more reactive 2-iodoacetamide.

An optimized laboratory procedure would involve stirring 2-methoxy-4-nitrophenol with a slight excess of 2-chloroacetamide and two equivalents of potassium carbonate in acetonitrile at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC). organic-synthesis.com

**2.3. Exploration of Diverse Functionalization Approaches for Analogue Generation

The generation of analogues is critical for structure-activity relationship (SAR) studies. The 2-(2-Methoxy-4-nitrophenoxy)acetamide scaffold offers several sites for modification.

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the methoxy (B1213986) (-OCH3) group, the nitro (-NO2) group, and the acetamidomethoxy (-OCH2CONH2) group. wikipedia.org

Methoxy Group (-OCH3): A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgvaia.com

Nitro Group (-NO2): A strongly deactivating, meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. organicchemistrytutor.com

Acetamidomethoxy Group (-OCH2CONH2): An activating, ortho, para-director. The ether oxygen donates electron density to the ring through resonance. libretexts.org

In a polysubstituted ring, the most powerful activating group typically controls the position of new substitution. stackexchange.com In this molecule, the methoxy group is the strongest activator. The positions ortho and para to the methoxy group are C3 and C5. The C5 position is already occupied by the acetamidomethoxy group. The C3 position is sterically hindered by two adjacent substituents. The positions ortho and para to the acetamidomethoxy group are C1 and C3. Therefore, electrophilic attack is most likely directed by the powerful methoxy group to the C6 position, which is ortho to the methoxy group and meta to the nitro group. Reactions like halogenation or further nitration would likely yield substitution at this C6 position.

The primary amide of the acetamide linker is a versatile functional handle for derivatization.

N-Alkylation/N-Arylation: The amide N-H bond can be deprotonated with a strong base and reacted with alkyl or aryl halides to generate N-substituted analogues. Copper-catalyzed cross-coupling reactions with alkylboronic acids provide a modern method for monoalkylation of primary amides. organic-chemistry.org

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-(2-Methoxy-4-nitrophenoxy)acetic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of different amides.

Reduction: The amide can be reduced to the corresponding primary amine, 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Dehydration: Reaction with dehydrating agents can convert the primary amide to the corresponding nitrile, 2-(2-Methoxy-4-nitrophenoxy)acetonitrile.

A straightforward approach to creating a diverse library of analogues is to vary the starting materials used in the core synthesis (Strategy A).

Varying the Phenol: A wide array of substituted 4-nitrophenols can be used in place of 2-methoxy-4-nitrophenol. This allows for the introduction of different alkyl, halogen, or other functional groups at the C2 position of the phenoxy ring.

Varying the Acetamide: Instead of 2-chloroacetamide, various substituted α-haloamides can be employed. For example, using 2-chloro-N-methylacetamide would directly yield the N-methylated analogue. Using α-haloamides derived from different amino acids could introduce chiral centers and more complex side chains.

| Modification Site | Approach | Example Reaction | Resulting Analogue Type |

|---|---|---|---|

| Phenoxy Moiety | Electrophilic Aromatic Substitution | Bromination (e.g., with Br2/FeBr3) | Halogenated phenoxy ring |

| Use of different starting phenol | Williamson ether synthesis with 2-chloro-4-nitrophenol | Analogue lacking the methoxy group | |

| Acetamide Linker | N-Alkylation | Deprotonation followed by reaction with methyl iodide | N-methyl acetamide derivative |

| Hydrolysis and re-amidation | Hydrolysis to acid, then coupling with benzylamine | N-benzyl acetamide derivative | |

| Use of different starting α-haloamide | Reaction with 2-chloro-N,N-dimethylacetamide | N,N-dimethyl acetamide derivative |

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of 2-(2-Methoxy-4-nitrophenoxy)acetamide can reduce environmental impact and improve safety and efficiency.

For Williamson Ether Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields. sid.irwikipedia.org This technology can make the synthesis more energy-efficient. sid.ir

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, allows the reaction to be performed in a two-phase system (e.g., aqueous NaOH and an organic solvent), eliminating the need for expensive, anhydrous polar aprotic solvents. utahtech.eduacs.orgacs.org

Alternative Solvents and Conditions: Efforts have been made to replace traditional volatile organic compounds (VOCs). Surfactant-assisted synthesis in aqueous media is a promising green alternative. researchgate.net For some industrial applications, performing the reaction at very high temperatures (>300 °C) can allow the use of weaker, less hazardous alkylating agents and avoid salt production. acs.org

For Amide Bond Formation (relevant for Strategy B and derivatization):

Catalytic Amidation: Traditional amide synthesis often uses stoichiometric activating agents that produce large amounts of waste. scispace.com Catalytic methods that allow for the direct coupling of carboxylic acids and amines are a greener alternative. Boron-based reagents like B(OCH2CF3)3 have been shown to be effective. acs.org

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions. nih.gov These enzymatic methods can be performed in greener solvents and reduce the need for protecting groups and intensive purification. nih.gov

Mechanochemistry: Performing reactions by ball milling in the absence of a solvent is a key green chemistry technique. acs.org Mechanochemical methods have been developed for the synthesis of primary amides from esters, offering a solvent-free route. acs.org

By incorporating techniques such as microwave heating, phase-transfer catalysis, and biocatalytic methods, the synthesis of 2-(2-Methoxy-4-nitrophenoxy)acetamide and its derivatives can be made significantly more sustainable. acs.orgnih.govrsc.org

Methodologies for High-Yield and Scalable Laboratory Synthesis

The efficient and scalable synthesis of 2-(2-methoxy-4-nitrophenoxy)acetamide is of significant interest for its potential applications in various fields of chemical research. The primary and most established method for the preparation of this and related phenoxyacetamide derivatives is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For the synthesis of the target compound, this translates to the reaction of 2-methoxy-4-nitrophenol with 2-chloroacetamide.

The general reaction mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org The phenolic hydroxyl group of 2-methoxy-4-nitrophenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

For a high-yield and scalable process, several reaction parameters must be optimized, including the choice of base, solvent, temperature, and the potential use of catalysts.

Reaction Scheme:

Detailed Research Findings and Optimization

While a specific protocol for the large-scale synthesis of 2-(2-methoxy-4-nitrophenoxy)acetamide is not extensively detailed in publicly available literature, extensive research on the Williamson ether synthesis provides a strong foundation for developing a high-yield, scalable laboratory method. researchgate.net Key factors influencing the success of the synthesis include:

Choice of Base and Solvent: The selection of the base is crucial for the efficient deprotonation of the phenol. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3, Na2CO3). The choice of solvent is equally important, with polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) being particularly effective as they can dissolve the reactants and facilitate the SN2 reaction. wikipedia.org The combination of potassium carbonate as the base and DMF as the solvent is often a good starting point for optimization.

Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org The optimal temperature will depend on the specific reactivity of the substrates and the solvent used.

Phase-Transfer Catalysis (PTC): For enhanced scalability and efficiency, phase-transfer catalysis is a highly effective technique. ptfarm.pljetir.org In a two-phase system (e.g., an aqueous solution of the base and an organic solution of the reactants), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with 2-chloroacetamide occurs. researchgate.netcrdeepjournal.org This method can lead to faster reaction times, milder reaction conditions, and improved yields.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times compared to conventional heating methods. sid.ir This technique is particularly advantageous for rapid optimization of reaction conditions and can be adapted for scalable flow-chemistry setups.

Illustrative Laboratory Scale Synthesis Protocol

The following protocol is a representative example of a high-yield laboratory synthesis of 2-(2-methoxy-4-nitrophenoxy)acetamide based on established principles of the Williamson ether synthesis.

Reactants and Reagents:

2-methoxy-4-nitrophenol

2-chloroacetamide

Potassium carbonate (anhydrous)

N,N-Dimethylformamide (DMF)

Ethyl acetate (B1210297)

Hexane

Deionized water

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with deionized water.

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-(2-methoxy-4-nitrophenoxy)acetamide.

Data Tables

The following tables provide representative data for the synthesis of 2-(2-methoxy-4-nitrophenoxy)acetamide, illustrating the effect of different reaction conditions on the yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 5 | 92 |

| 2 | NaOH | Acetonitrile | 70 | 8 | 85 |

| 3 | NaH | THF | 60 | 6 | 88 |

| 4 | K₂CO₃ | Acetone | 60 | 12 | 78 |

| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 50% aq. NaOH | Toluene/Water | TBAB | 90 | 2 | 95 |

| 2 | K₂CO₃ (solid) | Acetonitrile | Aliquat 336 | 80 | 3 | 93 |

Sophisticated Structural Elucidation and Conformational Analysis Techniques

Advanced Spectroscopic Methods for Complex Derivative Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(2-Methoxy-4-nitrophenoxy)acetamide and for studying its conformational dynamics. High-resolution techniques offer unparalleled detail regarding its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(2-Methoxy-4-nitrophenoxy)acetamide, ¹H and ¹³C NMR spectra provide critical data on the number and type of protons and carbon atoms, their connectivity, and their respective chemical environments.

Detailed analysis of chemical shifts (δ), coupling constants (J), and signal integrations allows for the complete assignment of the aromatic and aliphatic regions of the molecule. For instance, the distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the aromatic protons can be unequivocally identified. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and carbons, solidifying the structural assignment. Conformational preferences, particularly rotation around the ether linkage and the amide bond, can be inferred from nuclear Overhauser effect (NOE) experiments, which reveal through-space proximity between specific protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-(2-Methoxy-4-nitrophenoxy)acetamide. These techniques are complementary, measuring the absorption or scattering of infrared radiation as molecules vibrate.

The FT-IR spectrum of the compound is expected to show characteristic absorption bands corresponding to its key functional groups. These include the N-H stretching of the amide, the C=O stretching (Amide I band), the N-H bending (Amide II band), the asymmetric and symmetric stretching of the nitro (NO₂) group, the C-O-C stretching of the ether linkage, and various C-H and aromatic C=C stretching and bending vibrations. Raman spectroscopy can provide complementary data, particularly for the non-polar bonds and the aromatic ring system. The precise frequencies of these vibrational modes serve as a molecular fingerprint, confirming the presence of all constituent functional groups.

| Functional Group | Characteristic Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400-3200 |

| Amide (C=O) | Stretching (Amide I) | 1700-1650 |

| Nitro (NO₂) | Asymmetric Stretching | 1570-1500 |

| Nitro (NO₂) | Symmetric Stretching | 1370-1300 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1275-1200 |

| Aromatic Ring | C=C Stretching | 1600-1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 0.001 atomic mass units), HRMS allows for the unambiguous determination of the molecular formula. For 2-(2-Methoxy-4-nitrophenoxy)acetamide (C₉H₁₀N₂O₅), HRMS provides an experimentally measured mass that can be compared against the calculated theoretical mass, confirming its elemental composition and ruling out other potential formulas. This technique is crucial for verifying the identity of the synthesized compound with a high degree of confidence.

X-ray Crystallography for Solid-State Structural Resolution

Determination of Absolute Configuration and Torsion Angles

X-ray diffraction analysis of a suitable single crystal of 2-(2-Methoxy-4-nitrophenoxy)acetamide would provide an exact structural model. This includes the precise measurement of all bond lengths and angles. Crucially, it allows for the determination of torsion angles, which define the conformation of the molecule. Key torsion angles of interest include those around the C-O ether bonds and the C-N amide bond, which describe the spatial relationship between the substituted phenyl ring and the acetamide side chain. This data reveals the preferred solid-state conformation, which is influenced by steric and electronic effects.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For 2-(2-Methoxy-4-nitrophenoxy)acetamide, the amide group (N-H donor and C=O acceptor) and the nitro group (oxygen acceptors) are capable of participating in hydrogen bonding. Understanding these interactions is critical as they govern the physical properties of the solid material, including its melting point and solubility. The analysis would describe the formation of supramolecular structures, such as chains, sheets, or three-dimensional networks, held together by these non-covalent forces.

Elucidation of Hydrogen Bonding Networks within the Crystal Lattice

Typically, the acetamide functional group is a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). The ether oxygen of the methoxy group and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors. A comprehensive crystallographic study, such as single-crystal X-ray diffraction, would provide precise information on bond lengths, bond angles, and torsion angles, allowing for the definitive identification and characterization of all intra- and intermolecular hydrogen bonds.

Detailed research findings from crystallographic analysis would be presented in a tabular format to summarize the key hydrogen bonding geometries.

Table 1: Hypothetical Hydrogen Bond Geometry for 2-(2-Methoxy-4-nitrophenoxy)acetamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···O=C | Data not available | Data not available | Data not available | Data not available |

| C-H···O(nitro) | Data not available | Data not available | Data not available | Data not available |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods used to study chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers. For a compound to be analyzed by these methods, it must be chiral, meaning it is non-superimposable on its mirror image.

Based on the chemical structure of 2-(2-Methoxy-4-nitrophenoxy)acetamide, the molecule is achiral as it does not possess a stereocenter and lacks any other elements of chirality such as axial, planar, or helical chirality. The molecule has a plane of symmetry that bisects the acetamide and phenoxy groups.

Therefore, 2-(2-Methoxy-4-nitrophenoxy)acetamide will not exhibit any optical activity. Consequently, chiroptical spectroscopy techniques like CD and ORD are not applicable for its enantiomeric characterization, as there are no enantiomers to characterize. The compound exists as a single, achiral entity.

Should a synthetic pathway or a modification of the molecule introduce a chiral center, then chiroptical spectroscopy would become a vital tool for its stereochemical analysis. In such a hypothetical scenario, the CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths, which could be used to determine the absolute configuration of the enantiomers, often in conjunction with computational predictions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Investigations into Pharmacological and Biological Research Mechanisms

In Vitro Biological Assay Methodologies for Target Identification

There is a lack of publicly available research detailing the use of specific in vitro biological assay methodologies to identify the molecular targets of 2-(2-Methoxy-4-nitrophenoxy)acetamide. While studies on analogous compounds with a phenoxy acetamide (B32628) core have explored anticancer and anti-inflammatory properties, specific data for this particular compound is absent.

Cell-Based Assay Systems for Cellular Pathway Modulation (e.g., specific cell lines for mechanistic studies)

No specific cell lines have been identified in the available literature for mechanistic studies of 2-(2-Methoxy-4-nitrophenoxy)acetamide. Research on similar structures, such as other nitrophenoxy acetamide derivatives, has involved various cancer cell lines to assess cytotoxic activity, but direct evidence for the subject compound is not available.

Enzyme Inhibition/Activation Studies

Information regarding the inhibitory or activatory effects of 2-(2-Methoxy-4-nitrophenoxy)acetamide on specific enzymes is not present in the public domain. For comparison, a related compound, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its potential to inhibit penicillin-binding protein (PBP), an enzyme crucial for bacterial cell wall synthesis. However, no such enzymatic studies have been published for 2-(2-Methoxy-4-nitrophenoxy)acetamide.

Receptor Binding Affinity and Selectivity Profiling

There are no available studies that profile the receptor binding affinity and selectivity of 2-(2-Methoxy-4-nitrophenoxy)acetamide.

Molecular Mechanism of Action Elucidation at the Cellular and Biochemical Level

The molecular mechanism of action for 2-(2-Methoxy-4-nitrophenoxy)acetamide at a cellular and biochemical level has not been elucidated in published research.

Analysis of Cellular Uptake and Subcellular Distribution Methodologies

Methodologies for analyzing the cellular uptake and subcellular distribution of 2-(2-Methoxy-4-nitrophenoxy)acetamide have not been described in the scientific literature.

Impact on Specific Biological Pathways (e.g., bacterial cell wall synthesis, inflammatory cascades, oxidative stress pathways)

There is no direct evidence from in vitro or in silico studies detailing the impact of 2-(2-Methoxy-4-nitrophenoxy)acetamide on specific biological pathways. While structurally related compounds have been shown to potentially interfere with bacterial cell wall synthesis or modulate inflammatory responses, these findings cannot be directly attributed to 2-(2-Methoxy-4-nitrophenoxy)acetamide without specific experimental validation. For instance, studies on other acetamide derivatives have suggested involvement in pathways related to inflammation and oxidative stress, but this remains speculative for the compound .

Interaction Studies with Key Biomolecules (e.g., proteins, nucleic acids)

There is currently no publicly available scientific literature detailing the interaction of 2-(2-Methoxy-4-nitrophenoxy)acetamide with key biomolecules such as proteins or nucleic acids. Studies elucidating its binding affinities, mechanisms of interaction, or specific molecular targets have not been found.

Pre-clinical In Vivo Model Applications for Mechanistic Insights

No specific pre-clinical in vivo studies for 2-(2-Methoxy-4-nitrophenoxy)acetamide focused on mechanistic insights, target engagement, or biomarker modulation are available in the current body of scientific literature.

Information regarding the design of animal studies to investigate target engagement or the modulation of specific biomarkers by 2-(2-Methoxy-4-nitrophenoxy)acetamide is not available.

Methodologies used as research tools to investigate the metabolic fate or distribution of 2-(2-Methoxy-4-nitrophenoxy)acetamide in biological systems, outside of formal pharmacokinetic ADME studies, have not been described in published research.

Exploration of Antimicrobial, Anti-inflammatory, Antioxidant, and Herbicidal Research Prospects

While some commercial suppliers may list "anti-inflammatory" as a potential application for 2-(2-Methoxy-4-nitrophenoxy)acetamide, peer-reviewed research data to substantiate this claim is not available. Similarly, there are no specific studies investigating the antimicrobial, antioxidant, or herbicidal properties of this particular compound.

Although research on related phenoxy acetamide analogues has shown promise in these areas, these findings are specific to the studied derivatives and cannot be extrapolated to 2-(2-Methoxy-4-nitrophenoxy)acetamide. For instance, different substitutions on the phenoxy and acetamide moieties have been shown to significantly alter biological activity, making direct comparisons invalid without specific data.

Structure Activity Relationship Sar and Rational Molecular Design Principles

Systematic Modification of the 2-(2-Methoxy-4-nitrophenoxy)acetamide Scaffold

The core structure, consisting of a substituted phenoxy ring linked to an acetamide (B32628) moiety, offers multiple points for chemical modification. These alterations are designed to probe the chemical space around the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

The electronic and steric nature of substituents on the phenoxy ring plays a critical role in modulating the activity of this class of compounds. The parent scaffold contains a methoxy (B1213986) group at the 2-position and a nitro group at the 4-position.

Research into related phenoxy acetamide series has shown that the nature and position of substituents on the aromatic ring are crucial determinants of biological activity. For instance, in studies of various phenoxy acetamide derivatives, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or the existing nitro group, on the aromatic ring has been shown to be favorable for anticancer and anti-inflammatory activities. researchgate.netresearchgate.netacs.org The methoxy group, an electron-donating group, also plays a significant role in orienting other substituents and can influence binding affinity. nih.gov However, in some contexts, replacing or altering the methoxy group can lead to varied effects; for example, its replacement with a larger alkoxy group could introduce steric hindrance or improve hydrophobic interactions.

Table 1: Illustrative SAR of Aromatic Ring Substitutions in Phenoxy Acetamide Analogs Note: The following data is representative of general trends observed in related phenoxy acetamide series and is for illustrative purposes.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Other) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | -OCH₃ | -NO₂ | H | 15.2 |

| Analog 1a | -OCH₃ | -Cl | H | 10.5 |

| Analog 1b | -OCH₃ | -Br | H | 8.9 |

| Analog 1c | -H | -NO₂ | H | 22.4 |

| Analog 1d | -OCH₃ | -NH₂ | H | 45.8 |

The acetamide linker is not merely a spacer but an integral part of the pharmacophore, often participating in crucial hydrogen bonding interactions with biological targets. Modifications at the amide nitrogen (N-substitutions) have been a key strategy for optimization. Introducing different substituents on the amide nitrogen can significantly alter the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

For example, synthesizing series with various N-aryl or N-alkyl groups allows for the exploration of additional binding pockets in the target protein. Studies on related scaffolds have shown that substituting the terminal amide proton with groups like phenyl, substituted phenyl, or heterocyclic rings can lead to a significant enhancement in activity. researchgate.netnih.govsigmaaldrich.com These larger groups can engage in supplementary hydrophobic or π-stacking interactions.

Table 2: Representative SAR of Acetamide Bridge Modifications Note: The following data is representative of general trends observed in related phenoxy acetamide series and is for illustrative purposes.

| Compound ID | N-Substitution (R) | Biological Activity (IC₅₀, µM) |

|---|---|---|

| Parent | -H | 15.2 |

| Analog 2a | -CH₃ | 18.1 |

| Analog 2b | -Phenyl | 9.8 |

| Analog 2c | -(4-chlorophenyl) | 5.3 |

| Analog 2d | -thiazol-2-yl | 7.1 |

To improve potency and selectivity, conformationally restricted analogues are often designed. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced. This can be achieved by incorporating the acetamide bridge into a ring system or by introducing rigid linkers.

Bioisosteric replacement is another powerful tool in drug design. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For the 2-(2-Methoxy-4-nitrophenoxy)acetamide scaffold, potential bioisosteric replacements could include:

Ether Linkage: Replacing the ether oxygen with a sulfur atom (thioether) or an amino group to modulate bond angles and electronic properties.

Nitro Group: Replacing the nitro group with other strong electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group to fine-tune electronic effects and metabolic stability.

Amide Bond: Replacing the amide with a reverse amide, ester, or a stable mimic like a triazole or oxadiazole to alter hydrogen bonding capacity and resistance to hydrolysis by amidases.

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the phenoxy acetamide class, a general pharmacophore model can be derived from SAR studies. nih.gov

Key elements typically include:

Aromatic Ring: Serves as a hydrophobic scaffold and a platform for substituents that engage in specific interactions (e.g., π-stacking, hydrophobic interactions).

Hydrogen Bond Acceptor: The ether oxygen and the carbonyl oxygen of the acetamide are crucial hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the primary or secondary acetamide is a critical hydrogen bond donor.

Electron-Withdrawing Group: The nitro group at the 4-position acts as a strong hydrogen bond acceptor and contributes to the electronic profile of the molecule, which can be essential for binding affinity.

These features must be correctly oriented in 3D space to effectively interact with the amino acid residues in the active site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For phenoxy acetamide derivatives, 2D and 3D-QSAR studies have been employed to predict the activity of novel analogues and to gain insight into the structural requirements for activity. sigmaaldrich.comresearchgate.netresearchgate.net

In a typical QSAR study for this class, various molecular descriptors are calculated for each analogue:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: Like molecular weight or molar refractivity, which describe the size and bulk of the molecule and its substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity and influences its ability to cross cell membranes and bind to hydrophobic pockets.

A statistically validated QSAR equation can then be used to predict the inhibitory activity (e.g., pIC₅₀) of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are valuable in the rational design of novel 2-(2-Methoxy-4-nitrophenoxy)acetamide derivatives.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other active molecules. The pharmacophore and QSAR models described above are primary examples of LBDD. By analyzing the common features of a set of active compounds, a model is built to guide the design of new molecules that fit the model. patsnap.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), SBDD can be a powerful strategy. This approach involves using computational tools like molecular docking to predict how a ligand binds within the active site of a target. For instance, docking studies with phenoxyacetamide derivatives have been used to identify novel enzyme inhibitors by predicting their binding poses and affinities. nih.gov This allows for the rational design of modifications that can improve binding interactions, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket.

By integrating these systematic SAR studies and computational design approaches, the development of potent and selective agents based on the 2-(2-Methoxy-4-nitrophenoxy)acetamide scaffold can be significantly accelerated.

Computational Chemistry and Advanced Molecular Modeling Studies

Virtual Screening Strategies for Identification of Novel Bioactive ScaffoldsThe literature does not indicate that 2-(2-Methoxy-4-nitrophenoxy)acetamide has been used as a scaffold or query in virtual screening campaigns to identify new bioactive molecules.

Until dedicated computational studies on 2-(2-Methoxy-4-nitrophenoxy)acetamide are conducted and published, a detailed and accurate article on this specific topic cannot be produced.

Interdisciplinary Research Applications and Emerging Methodologies

Application in Chemical Biology as Molecular Probes and Tools

While direct studies on 2-(2-Methoxy-4-nitrophenoxy)acetamide as a molecular probe are not extensively documented, the foundational structure is analogous to other compounds developed for biological sensing. The core principle lies in designing molecules where interaction with a specific biological target induces a measurable signal.

Research on structurally similar substituted N-(4-nitrophenyl)acetamide derivatives has demonstrated their potential as effective anion sensors. mdpi.com For instance, a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was synthesized and shown to be a highly selective colorimetric sensor for fluoride (B91410) ions. mdpi.com The mechanism involves the amide (–NH) group acting as a hydrogen bond donor and binding site for the anion. This interaction perturbs the electronic structure of the molecule, leading to a distinct change in its UV-Visible absorption spectrum and a visible color change from pale yellow to orange. mdpi.com

This precedent suggests that 2-(2-Methoxy-4-nitrophenoxy)acetamide could be similarly explored as a scaffold for developing new molecular probes. The methoxy (B1213986) and nitro groups on the phenoxy ring can be modified to tune the molecule's electronic properties and binding affinity for specific analytes, making it a promising candidate for creating tools to detect and study various species in biological systems.

Potential in Materials Science Research (e.g., optoelectronic properties, thin films)

The potential of 2-(2-Methoxy-4-nitrophenoxy)acetamide in materials science is rooted in its molecular structure, which combines electron-donating and electron-withdrawing groups. The methoxy (–OCH₃) group is an electron-donating group, while the nitro (–NO₂) group is a strong electron-withdrawing group. This "push-pull" configuration on the aromatic ring can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for nonlinear optical (NLO) and other optoelectronic properties. mdpi.com

Studies on other organic molecules, such as acetamide-chalcone derivatives, have shown that the presence of such donor-acceptor pairs significantly enhances their two-photon absorption (2PA) cross-section, a key parameter for NLO materials. mdpi.com Although direct measurements on 2-(2-Methoxy-4-nitrophenoxy)acetamide are not available, its inherent electronic asymmetry suggests a strong potential for similar optoelectronic applications.

Furthermore, the planarity of the phenyl ring and the presence of hydrogen-bonding sites (the amide group) are critical for controlling the supramolecular assembly in the solid state. iucr.orgnih.gov The crystal packing and intermolecular interactions, such as hydrogen bonds, influence the bulk properties of the material and are essential for the fabrication of ordered thin films for electronic devices. iucr.orgnih.gov The structural characteristics of 2-(2-Methoxy-4-nitrophenoxy)acetamide indicate it may be a valuable building block for designing novel organic materials with tailored electronic and photonic properties.

Integration with Analytical Chemistry Techniques for Detection and Quantification in Research Matrices

The detection and quantification of 2-(2-Methoxy-4-nitrophenoxy)acetamide and its analogs in research settings rely on a suite of standard analytical techniques. Due to the structural similarities with related compounds, established methodologies can be readily adapted.

High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of such compounds. sielc.com Specifically, reverse-phase (RP) HPLC methods have been developed for the isomer N-(2-methoxy-4-nitrophenyl)acetamide, which would be applicable to the target compound. sielc.com These methods are versatile and can be scaled for different purposes, from rapid analysis using Ultra High-Performance Liquid Chromatography (UPLC) to isolating impurities via preparative separation. sielc.com

Table 1: Representative HPLC Method Parameters for Related Acetamide (B32628) Compounds

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 or similar C18 column |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water |

| Modifier | Phosphoric acid for standard detection or formic acid for Mass Spectrometry (MS) compatibility |

| Applications | Analytical quantification, UPLC, preparative separation, pharmacokinetics |

Data derived from methodologies developed for structurally similar compounds. sielc.com

In addition to chromatography, spectroscopic methods are essential for characterization. Techniques used for analogous compounds include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups like the amide, nitro, and ether linkages. mdpi.com

Mass Spectrometry (MS): Particularly Electrospray Ionization (ESI-MS), to confirm the molecular weight and elemental composition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure and confirm purity. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the molecule, which is particularly useful in sensing applications. mdpi.com

These integrated analytical approaches provide a robust framework for the reliable detection, quantification, and structural confirmation of 2-(2-Methoxy-4-nitrophenoxy)acetamide in various research matrices.

Role as a Synthetic Intermediate for the Construction of Diverse Organic Molecules

Substituted phenylacetamides are widely recognized as valuable intermediates in organic synthesis for building more complex molecules, including a range of heterocyclic compounds. nih.gov The structure of 2-(2-Methoxy-4-nitrophenoxy)acetamide contains several reactive sites that can be selectively modified, making it a versatile synthetic building block.

A common synthetic route to this class of compounds involves the reaction of a substituted phenol (B47542) with a halo-acetamide, such as 2-chloro-N-(4-nitrophenyl)acetamide, in a Williamson ether synthesis. mdpi.com This highlights the modular nature of its own synthesis and points to its utility in further reactions.

The key functional groups available for transformation include:

The Nitro Group: The nitro group can be readily reduced to an amine (–NH₂). This amine provides a nucleophilic site for a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of nitrogen-containing heterocycles.

The Aromatic Ring: The phenyl ring is activated by the methoxy group and deactivated by the nitro group, allowing for regioselective electrophilic aromatic substitution reactions at specific positions.

The Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield a primary amine and acetic acid, providing another route for functionalization.

This multifunctionality allows 2-(2-Methoxy-4-nitrophenoxy)acetamide to serve as a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and novel materials where the specific arrangement of the substituted phenoxy moiety is required.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(2-Methoxy-4-nitrophenoxy)acetamide |

| N-(2-methoxy-4-nitrophenyl)acetamide |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide |

| 2-chloro-N-(4-nitrophenyl)acetamide |

| 3,5-dihydroxytoluene |

| Acetonitrile |

| Water |

| Phosphoric acid |

Conclusion and Future Directions in Academic Research on 2 2 Methoxy 4 Nitrophenoxy Acetamide

Synthesis of Key Research Findings and Mechanistic Understanding

A comprehensive survey of scientific databases and academic journals reveals a stark reality: there are no significant research findings or mechanistic studies available for 2-(2-Methoxy-4-nitrophenoxy)acetamide. While information on structurally related compounds, such as other nitrophenoxy derivatives and acetamides, is available, a direct extrapolation of their properties and biological activities to the target compound would be scientifically unfounded. The unique positioning of the methoxy (B1213986) and nitro groups on the phenoxy ring, in combination with the acetamide (B32628) moiety, creates a distinct chemical entity whose behavior and interactions cannot be presumed.

This absence of data means that fundamental characteristics, from basic physicochemical properties to potential biological activities, remain entirely uncharacterized. Therefore, the current mechanistic understanding of 2-(2-Methoxy-4-nitrophenoxy)acetamide is, for all practical purposes, non-existent.

Identification of Unresolved Research Questions and Knowledge Gaps

The lack of foundational research on 2-(2-Methoxy-4-nitrophenoxy)acetamide gives rise to a multitude of unresolved questions and significant knowledge gaps. These span the entire lifecycle of chemical and biological investigation:

Fundamental Chemical Properties:

What are the precise melting and boiling points?

What is its solubility profile in various organic and aqueous solvents?

What are its spectroscopic characteristics (NMR, IR, UV-Vis, Mass Spectrometry)?

What is its crystalline structure and what are the associated polymorphic forms?

Synthetic Pathways:

What are the most efficient and scalable methods for its synthesis?

What are the potential starting materials and reagents?

What are the typical yields and purity levels that can be achieved?

Chemical Reactivity and Stability:

How does it behave under various reaction conditions (e.g., acidic, basic, oxidative, reductive)?

What is its stability under different environmental conditions such as light, heat, and humidity?

Biological and Pharmacological Profile:

Does it exhibit any biological activity? For instance, as an antimicrobial, anticancer, or anti-inflammatory agent, which are activities sometimes associated with related chemical scaffolds.

What are its potential molecular targets in biological systems?

What is its metabolic fate in vitro and in vivo?

The following interactive data table summarizes these critical knowledge gaps:

| Domain of Inquiry | Specific Unresolved Questions |

| Physicochemical Properties | Melting point, boiling point, solubility, spectroscopic data, crystal structure. |

| Synthesis | Optimal synthetic routes, starting materials, reaction conditions, yield, and purity. |

| Reactivity & Stability | Behavior under different chemical environments, photostability, thermal stability. |

| Biological Activity | Potential therapeutic effects (e.g., antimicrobial, anticancer), molecular targets. |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) profile. |

Future Trajectories for Basic and Translational Research Initiatives

Given the substantial knowledge gaps, the future research trajectory for 2-(2-Methoxy-4-nitrophenoxy)acetamide must begin with fundamental studies.

Basic Research Initiatives: The immediate priority should be the synthesis and thorough characterization of the compound. This would involve:

De novo synthesis: Developing and optimizing a reliable synthetic protocol.

Structural elucidation: Utilizing techniques such as X-ray crystallography to determine its three-dimensional structure.

Spectroscopic analysis: Comprehensive analysis using NMR, IR, and mass spectrometry to create a reference dataset.

Physicochemical profiling: Systematic determination of its solubility, stability, and other key properties.

Following this, preliminary biological screening is a logical next step. High-throughput screening against various cell lines and microbial strains could provide initial indications of any bioactivity.

Translational Research Initiatives: Translational research is a distant prospect at this stage. However, should basic research reveal any promising biological activity, future translational efforts could focus on:

Lead optimization: Synthesizing analogues of 2-(2-Methoxy-4-nitrophenoxy)acetamide to improve potency and selectivity.

Mechanism of action studies: Investigating the specific molecular pathways through which it exerts its biological effects.

In vivo studies: Evaluating its efficacy and safety in animal models.

Methodological Advancements and Emerging Technologies for Compound Investigation

Modern chemical and biological research offers a powerful toolkit for the investigation of novel compounds like 2-(2-Methoxy-4-nitrophenoxy)acetamide.

Advanced Synthesis and Purification:

Flow chemistry: Could be employed for a more controlled, efficient, and scalable synthesis.

Automated purification systems: Such as preparative HPLC, can ensure high purity of the synthesized compound for biological testing.

High-Throughput Screening and "-Omics" Technologies:

Robotic screening platforms: Can rapidly test the compound against a wide array of biological targets.

Genomics, proteomics, and metabolomics: Can be used to understand the global cellular response to the compound, helping to identify its mechanism of action and potential off-target effects.

Computational and In Silico Methods:

Density Functional Theory (DFT): Can be used to predict the compound's structure, spectroscopic properties, and reactivity.

Molecular docking and virtual screening: Can help to identify potential biological targets by simulating its interaction with known protein structures.

The application of these modern methodologies can significantly accelerate the investigation of 2-(2-Methoxy-4-nitrophenoxy)acetamide, moving it from a state of obscurity to a subject of rigorous scientific inquiry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-4-nitrophenoxy)acetamide, and how can experimental parameters be systematically optimized?

- Methodological Answer: Utilize computational reaction path search methods based on quantum chemical calculations to predict viable pathways. Integrate information science to extract critical variables (e.g., temperature, solvent polarity, catalyst loading) and design a factorial experimental matrix. Employ high-throughput screening to narrow optimal conditions, reducing trial-and-error inefficiencies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups. For purity assessment, use HPLC with UV detection, referencing retention times against standards. Cross-validate spectral data with computational simulations (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. What are the best practices for designing reproducible synthesis protocols for this compound?

- Methodological Answer: Document all experimental parameters (e.g., stoichiometry, mixing rates, purification steps) using standardized templates. Validate reproducibility via triplicate trials under controlled conditions. Implement quality control checks (e.g., melting point consistency, TLC spot homogeneity) and leverage statistical tools (e.g., RSD calculations) to assess variability .

Q. How can researchers determine the purity and stability of the compound under various storage conditions?

- Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Monitor purity over time via HPLC under varying humidity and temperature conditions. For long-term stability, use Arrhenius modeling to extrapolate shelf-life data .

Advanced Research Questions

Q. How can quantum chemical calculations and AI-driven simulations enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer: Apply density functional theory (DFT) to map potential energy surfaces for key reaction steps (e.g., nitro group reduction, methoxy substitution). Train machine learning models on historical reaction data to predict regioselectivity or byproduct formation. Integrate COMSOL Multiphysics for multiphysics simulations (e.g., heat/mass transfer effects in exothermic steps) .

Q. How do contradictions in experimental data (e.g., reaction yields vs. computational predictions) be resolved?

- Methodological Answer: Establish a feedback loop where experimental outliers are re-analyzed using advanced computational diagnostics (e.g., transition state verification, solvent effect modeling). Reconcile discrepancies by adjusting simulation parameters (e.g., solvation models, basis sets) and validating with in situ spectroscopic monitoring (e.g., Raman tracking of intermediate species) .

Q. What role does reactor design play in scaling up the synthesis while maintaining reaction efficiency?

- Methodological Answer: Optimize reactor geometry (e.g., continuous-flow vs. batch) using computational fluid dynamics (CFD) to minimize mass transfer limitations. For photochemical steps, design annular reactors with uniform light penetration. Validate scalability via dimensionless number analysis (e.g., Reynolds, Damköhler) to ensure kinetic and transport similarity across lab-to-pilot transitions .

Q. How can molecular dynamics (MD) simulations predict the compound’s behavior in different solvents or biological matrices?

- Methodological Answer: Run all-atom MD simulations with explicit solvent models to compute solvation free energy and diffusion coefficients. For biological interactions, simulate binding affinities to target proteins using free-energy perturbation (FEP) methods. Validate predictions with experimental solubility assays or surface plasmon resonance (SPR) binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.